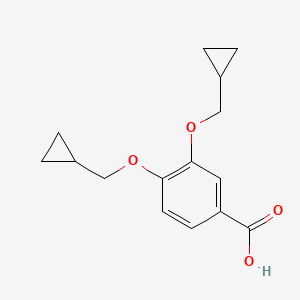
3,4-Bis(cyclopropylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to a benzoic acid core. It is typically found as a white to yellow powder or crystals .
Preparation Methods
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves several steps. One common method starts with the preparation of the intermediate 3,4-dihydroxybenzoic acid. This intermediate is then subjected to a reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of this compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Chemical Reactions Analysis
3,4-Bis(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Bis(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various fibrotic diseases .
Comparison with Similar Compounds
3,4-Bis(cyclopropylmethoxy)benzoic acid can be compared with other similar compounds such as:
3,4-Bis(difluoromethoxy)benzoic acid: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
3,4-Bis(methoxy)benzoic acid: This compound lacks the cyclopropyl groups, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities .
Properties
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSFZUGHYOLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
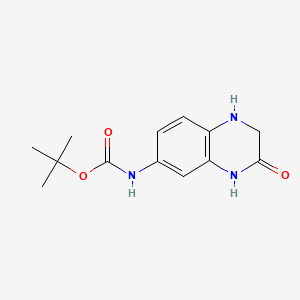
![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
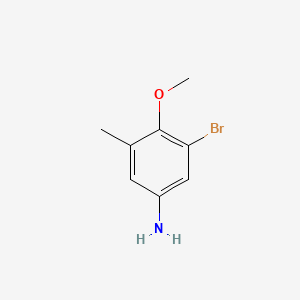
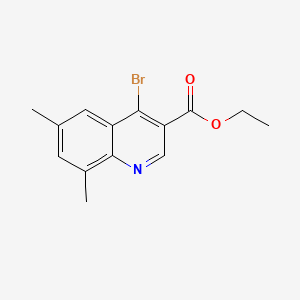
![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)
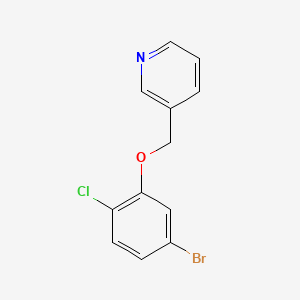
![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)
![2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578510.png)


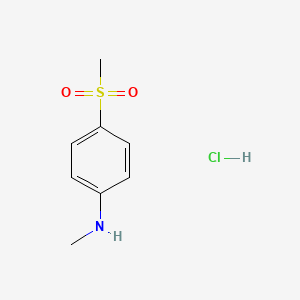
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
